N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the oxazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-5-phenyl-oxazole-2-carboxamide
- N-(2-chlorobenzyl)-5-(4-hydroxyphenyl)oxazole-2-carboxamide
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-14-8-6-12(7-9-14)16-11-21-18(24-16)17(22)20-10-13-4-2-3-5-15(13)19/h2-9,11H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGMSWPCDRZDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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